Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxy-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethyl ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-2H-chromene-3-carboxylate.
Reduction: Formation of 6-ethyl-7-hydroxy-2H-chromene-3-carbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Lacks the ethyl group at the 6-position, which may affect its biological activity.
6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a bromine atom at the 6-position, which can influence its reactivity and interactions with biological targets.
7-Methoxy-2-oxo-2H-chromene-3-carboxylate: The methoxy group at the 7-position can alter its solubility and pharmacokinetic properties.
The unique structural features of this compound, such as the presence of both ethyl and hydroxyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 6-ethyl-7-hydroxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-8-5-9-6-10(13(16)18-4-2)14(17)19-12(9)7-11(8)15/h5-7,15H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXZUTJORNJWKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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